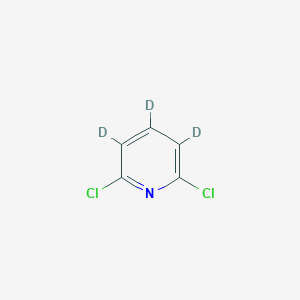

2,6-Dichloropyridine-3,4,5-D3

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3Cl2N |

|---|---|

Molecular Weight |

151.01 g/mol |

IUPAC Name |

2,6-dichloro-3,4,5-trideuteriopyridine |

InChI |

InChI=1S/C5H3Cl2N/c6-4-2-1-3-5(7)8-4/h1-3H/i1D,2D,3D |

InChI Key |

FILKGCRCWDMBKA-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])Cl)Cl)[2H] |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)Cl |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization of Deuterium Incorporation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules and is particularly powerful for analyzing deuterated compounds. Different NMR techniques offer complementary information regarding the level and position of deuterium (B1214612) incorporation.

¹H NMR for Quantification of Deuterium Incorporation

Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for quantifying the extent of deuterium incorporation. The principle lies in the fact that deuterium (²H) is not observed in a ¹H NMR spectrum. Therefore, the replacement of a proton with a deuteron (B1233211) at a specific position in a molecule results in the disappearance or reduction of the corresponding signal's intensity. studymind.co.uk

For the parent compound, 2,6-dichloropyridine (B45657), the ¹H NMR spectrum exhibits a characteristic pattern for the three aromatic protons. The proton at the 4-position (H-4) appears as a triplet, while the protons at the 3 and 5-positions (H-3 and H-5) are chemically equivalent and appear as a doublet. chemicalbook.com In the case of 2,6-Dichloropyridine-3,4,5-D3, the signals corresponding to H-3, H-4, and H-5 would be absent or significantly diminished.

The percentage of deuterium incorporation can be calculated by comparing the integration of the residual proton signals in the labeled compound against the integration of a known internal standard or a signal from a non-deuterated part of the molecule. nih.govacs.org For a high level of deuteration (>98%), conventional ¹H NMR may be limited by the low intensity of the residual proton signals. sigmaaldrich.com

Table 1: Comparison of Expected ¹H NMR Signals for 2,6-Dichloropyridine and this compound

| Position | 2,6-Dichloropyridine | This compound |

| H-3, H-5 | Doublet | Signal absent/significantly reduced |

| H-4 | Triplet | Signal absent/significantly reduced |

Note: The exact chemical shifts can vary depending on the solvent used.

²H NMR Spectroscopy for Deuterium Position Determination

Deuterium Nuclear Magnetic Resonance (²H or D-NMR) spectroscopy directly observes the deuterium nuclei, providing unambiguous confirmation of the deuteration positions. wikipedia.org While ¹H NMR infers deuterium presence from the absence of a proton signal, ²H NMR provides direct evidence. acs.org The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for direct comparison of spectra. wikipedia.org

For this compound, the ²H NMR spectrum is expected to show signals corresponding to the deuterium atoms at the 3, 4, and 5-positions of the pyridine (B92270) ring. This technique is highly effective for verifying the specific sites of labeling in isotopically enriched compounds. wikipedia.orgtandfonline.com Although ²H has a low natural abundance (0.016%), the enrichment in labeled compounds like this one provides a strong signal. wikipedia.org

¹³C NMR and the Impact of Deuterium on Carbon Chemical Shifts

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule and is sensitive to the presence of deuterium. The substitution of hydrogen with deuterium has two main effects on the ¹³C NMR spectrum:

Spin-Spin Coupling: A carbon atom bonded to a deuterium atom (C-D) will have its signal split into a multiplet due to coupling with the deuterium nucleus (spin I=1). A C-D moiety will appear as a 1:1:1 triplet.

Isotope Shifts: The replacement of ¹H with ²H causes small but measurable shifts in the resonance of the attached carbon and, to a lesser extent, adjacent carbons. This is known as the deuterium isotope effect. nih.govrsc.org Typically, the carbon directly bonded to deuterium (α-effect) experiences an upfield shift (to a lower ppm value). nih.govcdnsciencepub.com Smaller upfield shifts can also be observed for carbons two bonds away (β-effect). acs.orgnih.gov

In the ¹³C NMR spectrum of this compound, the signals for C-3, C-4, and C-5 would be expected to show these characteristic upfield shifts and splitting patterns compared to the unlabeled compound. The signals for C-2 and C-6 would likely show a smaller β-isotope shift.

Table 2: Expected ¹³C NMR Isotope Effects in this compound

| Carbon Position | Expected Splitting Pattern | Expected Isotope Shift |

| C-3, C-5 | Triplet (¹JCD) | Upfield (α-effect) |

| C-4 | Triplet (¹JCD) | Upfield (α-effect) |

| C-2, C-6 | Singlet | Small Upfield (β-effect) |

Advanced NMR Techniques (e.g., NOE difference spectroscopy, DEPT)

Advanced NMR experiments can further confirm the deuteration pattern. Distortionless Enhancement by Polarization Transfer (DEPT) is a technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org A DEPT experiment on this compound would show the absence of CH signals for the C-3, C-4, and C-5 positions, confirming their deuteration.

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei. While it is a powerful tool for complex structure elucidation, its application for simply confirming the deuteration pattern in this specific molecule is less direct than other NMR methods.

Mass Spectrometry (MS) for Isotopic Enrichment and Purity Assessment

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the assessment of isotopic enrichment. rsc.org The incorporation of three deuterium atoms in this compound results in a molecular weight increase of approximately three mass units compared to the unlabeled 2,6-Dichloropyridine.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Profile Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for the analysis of isotopically labeled compounds. rsc.orgnih.gov This precision allows for the clear differentiation of the desired deuterated product from any unlabeled or partially labeled species, as well as other potential impurities. researchgate.netresearchgate.net

HRMS can resolve the isotopic distribution of a molecule, which arises from the natural abundance of isotopes like ¹³C, ³⁷Cl, and in this case, the incorporated ²H. rsc.org By analyzing the isotopic pattern and the relative intensities of the corresponding peaks, HRMS allows for a precise calculation of the isotopic enrichment and purity of the this compound sample. nih.govresearchgate.net

Table 3: Theoretical Exact Masses of 2,6-Dichloropyridine Isotopologues

| Compound | Formula | Monoisotopic Mass (Da) |

| 2,6-Dichloropyridine | C₅H₃³⁵Cl₂N | 146.96425 |

| This compound | C₅D₃³⁵Cl₂N | 149.98301 |

Note: Masses are calculated for the most abundant isotopes.

This combined analytical approach, utilizing various NMR techniques and HRMS, provides a robust and detailed characterization of this compound, confirming its structural integrity and quantifying the level of deuterium incorporation. rsc.org

Applications in Quantitative Proteomics and Chemical Isotope Labeling

Stable isotope labeling is a cornerstone of modern quantitative proteomics, enabling the accurate comparison of protein abundances between different biological samples. uab.edu In this context, deuterated reagents are used to introduce a specific mass tag onto proteins or peptides. While direct applications of this compound in proteomics are not extensively documented in available literature, the principles of chemical isotope labeling and the known reactivity of related compounds allow for postulation of its potential uses.

Deuterated vinylpyridines, for example, are used as alkylating agents that selectively react with the sulfhydryl (-SH) groups of cysteine residues in proteins. nih.govresearchgate.net This reaction blocks the -SH groups to prevent re-oxidation and introduces a mass difference between samples treated with the deuterated versus the non-deuterated reagent. nih.govresearchgate.net When analyzed by mass spectrometry, the mass shift allows for the relative quantification of proteins between the labeled and unlabeled samples.

Given its structure, this compound could potentially serve in similar capacities, either as a stable isotope-labeled internal standard for mass spectrometry-based quantification or as a derivatizing agent. thalesnano.comx-chemrx.com The three deuterium atoms would provide a distinct mass signature, enabling its differentiation from the non-labeled analogue and allowing for precise quantification in complex biological matrices. lumiprobe.com Chemical isotope labeling strategies are crucial for improving the sensitivity and accuracy of liquid chromatography-mass spectrometry (LC-MS) analyses of various molecules. researchgate.net

Vibrational Spectroscopy for Bond Analysis and Deuterium Effects

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for analyzing the molecular structure of deuterated compounds. It provides direct evidence of C-D bond formation and allows for a detailed analysis of the effects of isotopic substitution on the molecule's vibrational modes. cdnsciencepub.comcdnsciencepub.com

Infrared (IR) Spectroscopy to Confirm C-D Bond Formation

Infrared (IR) spectroscopy is highly effective for confirming the incorporation of deuterium into an organic molecule by detecting the characteristic vibrations of carbon-deuterium (C-D) bonds. The substitution of a hydrogen atom (protium) with a heavier deuterium atom results in a predictable shift of the corresponding stretching and bending vibrational frequencies to lower wavenumbers.

For aromatic compounds like this compound, the most definitive evidence of successful deuteration is the appearance of absorption bands corresponding to the C-D stretching vibrations. While aromatic C-H stretching bands typically appear around 3030 cm⁻¹, the corresponding aromatic C-D stretching vibrations are expected in the 2200-2300 cm⁻¹ region. researchgate.netpressbooks.pub The observation of peaks in this region, coupled with the attenuation or absence of the original C-H stretching peaks, provides strong confirmation of deuteration. researchgate.net

Other deuterium-involved vibrational modes, such as C-D in-plane and out-of-plane bending, also appear at lower frequencies compared to their C-H counterparts and can further support the analysis. researchgate.netacs.org

Table 1: Expected Characteristic Infrared (IR) Absorption Bands for C-D Bonds in this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference for Analogous Compounds |

|---|---|---|

| Aromatic C-D Stretch | 4.4–4.7 µm (~2127-2272 cm⁻¹) | researchgate.netarxiv.org |

| C-D In-plane Bend | 9.5–12 µm (~833-1052 cm⁻¹) | researchgate.net |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information on the vibrational modes of a molecule. youtube.com It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The analysis of the Raman spectrum of this compound can confirm deuteration and provide insight into the structural changes induced by the isotopic labeling.

Studies on various deuterated pyridines have shown that isotopic substitution significantly alters the Raman spectrum. cdnsciencepub.comcdnsciencepub.com The vibrational modes of the pyridine ring, such as the ring breathing modes, are sensitive to the mass of the atoms attached to the ring. nih.gov The substitution of H with D at the 3, 4, and 5 positions would cause shifts in these ring modes to lower frequencies. A complete vibrational assignment for related molecules like pyridine-2,6-d₂ and pyridine-3,5-d₂ has been established, providing a strong basis for interpreting the spectrum of the target compound. cdnsciencepub.comcdnsciencepub.com The C-D stretching vibrations are also Raman active and would appear in the expected ~2200-2300 cm⁻¹ region, corroborating IR data.

Table 2: Selected Raman Active Vibrational Modes in Deuterated Pyridines

| Vibrational Mode Assignment | Pyridine-3,5-d₂ Frequency (cm⁻¹) | Pyridine-2,6-d₂ Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| a₁ symmetry (ring vibrations) | 983 | 974 | cdnsciencepub.comcdnsciencepub.com |

| a₁ symmetry (ring vibrations) | 1024 | 1025 | cdnsciencepub.comcdnsciencepub.com |

| b₁ symmetry (ring vibrations) | 1059 | 1085 | cdnsciencepub.comcdnsciencepub.com |

| a₁ symmetry (C-D stretch) | 2290 | - | cdnsciencepub.comcdnsciencepub.com |

Other Analytical Techniques for Characterization of Deuterated Compounds

Beyond vibrational spectroscopy, several other analytical techniques are essential for the complete characterization of this compound.

Mass Spectrometry (MS) is a primary tool for determining the molecular weight and confirming the isotopic enrichment of a labeled compound. thalesnano.com For this compound, the molecular ion peak in the mass spectrum would be observed at a mass-to-charge ratio (m/z) that is three units higher than its non-deuterated counterpart, 2,6-Dichloropyridine. wikipedia.org High-resolution mass spectrometry can provide a precise mass measurement, further confirming the elemental composition. MS analysis is also critical for quantifying the level of deuterium incorporation and identifying the presence of any partially deuterated or non-deuterated species. nih.govspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous information about the specific location of the deuterium atoms within the molecule. brightspec.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 3, 4, and 5 positions of the pyridine ring would be absent or significantly diminished. This provides direct evidence that deuteration has occurred at these specific sites. aip.orgcdnsciencepub.com

²H NMR (Deuterium NMR): This technique allows for the direct observation of the deuterium nuclei. The ²H NMR spectrum would show signals corresponding to the deuterium atoms at the 3, 4, and 5 positions, confirming their presence and providing information about their chemical environment. nih.govoup.com

¹³C NMR (Carbon-13 NMR): The carbon atoms bonded to deuterium (C-D) exhibit a characteristic splitting pattern (multiplet) in the ¹³C NMR spectrum due to coupling with the deuterium nucleus (spin I=1). This provides further confirmation of the location of the isotopic labels.

Together, these techniques provide a comprehensive characterization, ensuring the identity, isotopic purity, and structural integrity of this compound for its intended applications. thalesnano.com

Mechanistic Investigations Utilizing 2,6 Dichloropyridine 3,4,5 D3

Application of Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts. princeton.edu This effect is quantified as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy one (kD). By measuring the KIE (kH/kD) for a reaction involving 2,6-Dichloropyridine (B45657), significant insights can be gained into the reaction mechanism, particularly the rate-determining step. libretexts.orglibretexts.org The difference in reaction rates arises because the greater mass of deuterium (B1214612) results in a lower vibrational frequency for a C-D bond compared to a C-H bond, leading to a lower zero-point energy and a higher activation energy for C-D bond cleavage. acs.orgadvancedsciencenews.com

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orglibretexts.orgwikipedia.org For C-H bond cleavage, this effect is typically "normal," with kH/kD values significantly greater than 1, often in the range of 2 to 8. libretexts.orglibretexts.org If a reaction involving 2,6-Dichloropyridine-3,4,5-D3, such as an electrophilic aromatic substitution at positions 3, 4, or 5, showed a large KIE, it would be strong evidence that the cleavage of the C-D bond is part of the slowest, rate-limiting step.

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted atoms are not directly involved in bond breaking or formation in the rate-determining step. princeton.edulibretexts.org These effects are generally much smaller than primary KIEs, with kH/kD values close to 1 (e.g., 0.8–1.4). princeton.edu They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often due to a change in hybridization of the carbon atom. For instance, if a reaction occurred at a chlorine-bearing carbon (C2 or C6) in this compound, any observed KIE would be a secondary effect, providing clues about the structure of the transition state.

| KIE Type | Typical kH/kD Value | Interpretation | Relevance to this compound |

|---|---|---|---|

| Primary (Normal) | 2 - 8 | C-H/C-D bond is broken in the rate-determining step. libretexts.org | Observed if a reaction mechanism involves breaking a C-D bond at positions 3, 4, or 5 in the slow step. |

| Secondary (Normal) | 1.0 - 1.4 | C-H/C-D bond vibrations are less restricted in the transition state (e.g., sp3 to sp2 change). princeton.edu | Could be observed if a reaction at another site (e.g., C2 or C6) causes a change in the pyridine (B92270) ring's electronic structure. |

| Secondary (Inverse) | 0.7 - 1.0 | C-H/C-D bond vibrations are more restricted in the transition state (e.g., sp2 to sp3 change). princeton.edurutgers.edu | May occur if an addition reaction at positions 3, 4, or 5 changes the carbon from sp2 to sp3 hybridization in the transition state. |

| No Significant KIE | ~1 | C-H/C-D bond is not broken, formed, or significantly altered in the rate-determining step. princeton.edu | Suggests the reaction's slow step does not involve the deuterated positions of the pyridine ring. |

For example, in a hypothetical multi-step electrophilic substitution on the pyridine ring, if a significant primary KIE is measured, it implies that the cleavage of the C-D bond to restore aromaticity is the rate-determining step. wikipedia.org Conversely, if no significant KIE is observed (kH/kD ≈ 1), it suggests that the C-D bond is broken in a fast step that occurs after the rate-limiting step, which would likely be the initial attack by the electrophile to form an intermediate. wikipedia.orgacs.org

In the context of pre-clinical drug development, understanding how a drug molecule is metabolized by enzymes, such as the cytochrome P450 family, is critical. nih.gov Deuteration can significantly alter the rate of metabolism by exploiting the KIE. nih.gov If a C-H bond on a drug is cleaved during a rate-limiting metabolic step, replacing that hydrogen with deuterium can slow down its breakdown, a strategy known as "metabolic switching". advancedsciencenews.comnih.gov

If 2,6-Dichloropyridine were a scaffold for a potential therapeutic agent, its metabolism could be studied using this compound. Observing a significant KIE in an in-vitro enzymatic assay would indicate that C-H bond cleavage on the pyridine ring is a key part of its metabolic pathway. nih.gov This information is vital for designing drugs with improved pharmacokinetic profiles, potentially leading to lower required doses and reduced side effects. advancedsciencenews.comnih.gov

Deuterium Labeling as a Tracer for Reaction Pathways

Beyond altering reaction rates, the deuterium atoms in this compound serve as stable isotopic labels, or tracers. clearsynth.com Because deuterium is chemically similar to hydrogen but twice as heavy, its position in a molecule can be precisely tracked throughout a reaction using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). thalesnano.com This allows chemists to follow the journey of specific atoms or molecular fragments. youtube.com

Deuterium labeling provides an unambiguous way to determine the fate of specific hydrogen atoms during a chemical reaction. thalesnano.com For instance, in a reaction involving this compound, researchers can analyze the products to see where the deuterium labels have ended up.

Consider a rearrangement reaction. If the deuterium atoms at positions 3, 4, and 5 are found at different positions in the product molecule, it provides direct evidence of a specific bond-breaking and bond-forming sequence that constitutes the rearrangement. Similarly, in hydrogen-transfer reactions, labeling can confirm whether a specific hydrogen atom is transferred within the same molecule (intramolecular) or between different molecules (intermolecular).

| Hypothetical Reaction | Reactant | Possible Product Structures | Mechanistic Insight from Deuterium Location |

|---|---|---|---|

| Proton-Deuterium Exchange | This compound in acidic H2O | 2,6-Dichloropyridine (all H) | Confirms that the C-D bonds are susceptible to acid-catalyzed exchange, revealing information about the reactivity of the pyridine ring. |

| Aryl Coupling (e.g., Suzuki Coupling) | This compound | Coupled product with D atoms retained at original positions | Indicates that the C-D bonds remain intact throughout the catalytic cycle, confirming the reaction proceeds via C-Cl bond activation. |

| Hydrogenation | This compound | Piperidine product with D atoms still attached to the ring carbons | Shows that the original C-D bonds are not broken during the reduction of the aromatic ring. |

The use of deuterium-labeled compounds is a cornerstone of mechanistic organic chemistry. chem-station.com By synthesizing a proposed intermediate or by tracing the labels from reactant to product, researchers can confirm or refute a proposed reaction mechanism. thalesnano.com

For example, if a reaction of 2,6-Dichloropyridine is thought to proceed through a benzyne-like intermediate (a pyridyne), using this compound would be revealing. The formation and subsequent trapping of a pyridyne intermediate would likely lead to a scrambling of the deuterium labels in the final product. Observing this scrambling would provide compelling support for the proposed pyridyne pathway, whereas the retention of the original labeling pattern would suggest a different mechanism, such as a direct nucleophilic aromatic substitution.

Computational and Theoretical Studies of Deuterated Pyridine Systems

Computational chemistry provides a framework for understanding the properties and reactivity of molecules, including isotopically substituted ones like this compound. Through the application of quantum mechanics, researchers can model molecular structures, predict spectroscopic properties, and rationalize isotope effects.

Quantum Mechanical Calculations (e.g., DFT, Phonon Calculations)

Quantum mechanical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. These calculations can determine optimized molecular geometries, vibrational frequencies, and other molecular properties.

For instance, a computational study on the related molecule 2,3-dichloropyridine (B146566) using DFT with the B3LYP/LANL2DZ basis set was conducted to determine its equilibrium geometry and harmonic vibrational frequencies. scholarsresearchlibrary.comresearchgate.net Such calculations reveal the three-dimensional arrangement of atoms and the energies associated with their vibrations. Phonon calculations, which are typically applied to crystalline solids, can be used to understand the collective vibrational modes of the system. For a molecule like this compound, DFT calculations would similarly predict its stable conformation and the energies of its normal vibrational modes.

Table 1: Representative Calculated Structural Parameters for Dichloropyridine Systems

This table is illustrative and based on general knowledge of pyridine derivatives and DFT calculations, as specific data for this compound is not available.

| Parameter | 2,6-Dichloropyridine (Calculated) | This compound (Predicted) |

| C-N Bond Length | ~1.34 Å | ~1.34 Å |

| C-C Bond Length | ~1.39 Å | ~1.39 Å |

| C-Cl Bond Length | ~1.74 Å | ~1.74 Å |

| C-H Bond Length | ~1.08 Å | N/A |

| C-D Bond Length | N/A | ~1.08 Å |

Modeling Isotope Effects on Reactivity and Stability

Isotope effects arise from the mass difference between isotopes, which primarily affects the zero-point vibrational energy (ZPVE) of a molecule. The substitution of a lighter isotope with a heavier one (e.g., hydrogen with deuterium) lowers the vibrational frequency of the corresponding bond, resulting in a lower ZPVE and a stronger bond.

Computational models can quantify these isotope effects on both reaction rates (kinetic isotope effects, KIEs) and equilibrium positions (thermodynamic isotope effects). nih.gov For example, by calculating the vibrational frequencies of both the reactant (this compound) and the transition state of a reaction, the KIE can be predicted. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking.

In the case of this compound, deuteration at the 3, 4, and 5 positions would be expected to exert secondary isotope effects on reactions involving the nitrogen atom or the chlorine atoms. These effects, though smaller than primary isotope effects, can provide valuable information about the transition state structure.

Table 2: Conceptual Isotope Effects on the Stability of this compound

This table illustrates the expected qualitative effects of deuteration based on established principles of isotope effects.

| Property | Effect of Deuteration | Rationale |

| Zero-Point Vibrational Energy (ZPVE) | Lowered | The heavier deuterium atom leads to lower vibrational frequencies for the C-D bonds compared to C-H bonds. |

| Bond Strength (C-D vs. C-H) | Stronger | The lower ZPVE of the C-D bond results in a higher effective dissociation energy. |

| Molecular Stability | Increased | The overall lowering of the molecule's ZPVE contributes to greater thermodynamic stability. |

Prediction of Vibrational Frequencies and Spectroscopic Signatures

One of the direct outcomes of quantum mechanical calculations is the prediction of a molecule's vibrational spectrum (e.g., infrared and Raman spectra). Each vibrational mode of a molecule corresponds to a specific frequency, and these frequencies are sensitive to the masses of the constituent atoms.

For this compound, DFT calculations would predict a noticeable shift in the vibrational frequencies associated with the C-D bonds compared to the C-H bonds in its non-deuterated counterpart. Specifically, the C-D stretching and bending vibrations would occur at lower wavenumbers. This predictable shift is a powerful tool for interpreting experimental spectra and confirming the site of isotopic labeling.

A study on 2,3-dichloropyridine calculated the vibrational frequencies for C-H stretching to be in the range of 3094-3124 cm⁻¹. scholarsresearchlibrary.comresearchgate.net For this compound, the corresponding C-D stretching vibrations would be expected at significantly lower frequencies, typically around 2200-2300 cm⁻¹.

Table 3: Predicted Vibrational Frequency Shifts for this compound

This table provides an illustrative comparison of expected vibrational frequencies based on the known effects of deuteration and computational data for similar compounds.

| Vibrational Mode | 2,6-Dichloropyridine (Calculated, cm⁻¹) | This compound (Predicted, cm⁻¹) |

| C-H Stretching | ~3100 | N/A |

| C-D Stretching | N/A | ~2250 |

| C-H In-plane Bending | ~1400 | N/A |

| C-D In-plane Bending | N/A | ~1000 |

| Ring Breathing | ~1000 | ~980 |

| C-Cl Stretching | ~700 | ~700 |

Research Applications of 2,6 Dichloropyridine 3,4,5 D3 in Chemical and Biological Systems

Utilization as Internal Standards in Quantitative Analytical Protocols

Stable isotope-labeled (SIL) compounds, such as 2,6-Dichloropyridine-3,4,5-D3, are considered the gold standard for use as internal standards in quantitative mass spectrometry-based assays. An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples. It is used to correct for the loss of analyte during sample preparation and to account for variability in instrument response.

Precision and Accuracy Enhancement in Mass Spectrometry-Based Assays

The primary role of this compound in analytical chemistry is to enhance the precision and accuracy of quantitative methods. When used as an internal standard for the analysis of its non-deuterated counterpart, 2,6-Dichloropyridine (B45657), it exhibits nearly identical chemical and physical properties. This includes co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer's source.

However, due to the mass difference imparted by the three deuterium (B1214612) atoms, it is easily distinguishable from the analyte by the mass spectrometer. This allows for ratiometric analysis, where the signal of the analyte is normalized to the signal of the known concentration of the internal standard. This normalization effectively compensates for variations introduced during sample processing (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume variations, ion suppression). By correcting for these potential sources of error, the use of a deuterated internal standard significantly improves the reliability and reproducibility of the assay.

Table 1: Illustrative Example of Assay Precision With and Without a Deuterated Internal Standard This table demonstrates the typical improvement in precision, measured by the coefficient of variation (%CV), when a deuterated internal standard is used in a hypothetical LC-MS/MS assay.

| Sample Replicate | Analyte Response (Without IS) | Analyte Response (With IS) | IS Response | Normalized Response (Analyte/IS) |

|---|---|---|---|---|

| 1 | 105,000 | 98,000 | 49,000 | 2.00 |

| 2 | 120,000 | 115,000 | 56,500 | 2.04 |

| 3 | 95,000 | 89,000 | 45,000 | 1.98 |

| 4 | 115,000 | 108,000 | 53,000 | 2.04 |

| 5 | 100,000 | 94,000 | 47,500 | 1.98 |

| Mean | 107,000 | 102,800 | 50,200 | 2.01 |

| Std. Dev. | 10,488 | 10,756 | 4,550 | 0.03 |

| %CV | 9.8% | 10.5% | 9.1% | 1.5% |

Applications in Quantitative Proteomics and Metabolomics (Pre-clinical)

In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and small molecules in biological systems, accurate quantification is crucial for identifying biomarkers and understanding disease mechanisms. Stable isotope-labeled internal standards are essential for achieving reliable quantification in these complex biological matrices.

In targeted metabolomics, this compound could be used to precisely quantify its parent compound or structurally similar metabolites in preclinical samples like plasma, urine, or tissue homogenates. By spiking the sample with a known amount of the deuterated standard, researchers can confidently measure the concentration of the target analyte, even at low levels, by correcting for matrix effects that can suppress or enhance the analyte's signal.

Role in Pre-clinical Exploratory Metabolic Studies and Pharmacokinetic Investigations

Beyond its use as an analytical standard, this compound serves as a valuable probe in preclinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) of its parent compound.

Investigating Metabolic Stability and Enzyme Pathways (Pre-clinical)

Metabolic stability is a critical parameter in drug discovery, as it influences a compound's half-life and bioavailability. The substitution of hydrogen with deuterium can alter the rate of metabolism through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, reactions involving the cleavage of this bond, such as cytochrome P450 (CYP)-mediated oxidation, can be slowed.

By comparing the rate of metabolism of 2,6-Dichloropyridine with that of this compound in preclinical in vitro systems (e.g., liver microsomes), researchers can determine if oxidation on the pyridine (B92270) ring is a major metabolic pathway. A significant decrease in the rate of metabolism for the deuterated compound would indicate that C-H bond cleavage at positions 3, 4, or 5 is a rate-limiting step in its biotransformation. This information is crucial for identifying metabolic "soft spots" and for designing new analogues with improved pharmacokinetic profiles.

Table 2: Hypothetical Metabolic Stability of 2,6-Dichloropyridine vs. This compound in Human Liver Microsomes This table illustrates how deuteration can increase the metabolic half-life (T½) of a compound, indicating that metabolism occurs at the site of deuteration.

| Compound | Incubation Time (min) | % Parent Compound Remaining | Calculated T½ (min) |

|---|---|---|---|

| 2,6-Dichloropyridine | 0 | 100 | 25 |

| 15 | 65 | ||

| 30 | 45 | ||

| 60 | 18 | ||

| This compound | 0 | 100 | 70 |

| 15 | 88 | ||

| 30 | 75 | ||

| 60 | 55 |

Tracing Molecular Pathways in Biological Systems (Pre-clinical)

Isotopically labeled molecules are indispensable tools for tracing the fate of compounds in biological systems. When this compound is administered in a preclinical model, its unique mass signature allows it to be distinguished from endogenous molecules. Using mass spectrometry, researchers can track the parent compound and identify its metabolites by looking for the characteristic mass shift imparted by the deuterium atoms. This enables the unambiguous elucidation of metabolic pathways, helping to identify the chemical structures of metabolites formed in vivo.

Understanding Deuterium Effects on Metabolic Flux

The kinetic isotope effect can also be exploited to study metabolic flux and pathway dynamics. When a metabolic pathway has multiple competing branches, deuteration at one site can slow down that specific reaction, potentially diverting the metabolic flux towards alternative pathways. This phenomenon is known as metabolic switching.

By administering this compound and analyzing the resulting metabolite profile in comparison to that of the non-deuterated compound, researchers can gain insights into the flexibility of the metabolic network. An increase in the formation of certain metabolites at the expense of others can reveal the presence of previously unknown or minor metabolic routes, providing a more complete picture of the compound's biotransformation. This can be particularly important for identifying potentially reactive or toxic metabolites that might be formed through these alternative pathways.

Insufficient Information Available for this compound Research Applications

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a lack of specific published research on the applications of the chemical compound this compound in the development of advanced chemical probes and as a tracer in environmental degradation studies.

The investigation sought to detail the use of this compound in two key areas: the development of isotopic probes for complex chemical systems and its application in isotope tracing experiments to understand the mechanisms of environmental degradation. Despite targeted searches for these specific applications, no dedicated studies, research findings, or data tables concerning this compound were identified.

General information on the use of deuterated compounds as internal standards in analytical chemistry and the principles of isotope tracing in environmental science is well-established. However, the specific research applications for this compound, as outlined in the requested article structure, are not present in the currently accessible body of scientific literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the "" with a focus on advanced chemical probes and environmental degradation tracers due to the absence of primary research data on this specific deuterated compound.

Derivatives and Structural Modifications of Deuterated 2,6 Dichloropyridine

2,6-Dichloropyridine-3,4,5-D3 as a Synthetic Intermediate for Novel Deuterated Molecules

While specific literature detailing the use of this compound as a synthetic intermediate is scarce, the reactivity of its non-deuterated counterpart, 2,6-dichloropyridine (B45657), provides a strong foundation for predicting its synthetic utility. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, making the pyridine (B92270) ring a versatile scaffold for the introduction of a wide range of functional groups.

Synthesis of Polysubstituted Deuterated Pyridine Derivatives

The synthesis of polysubstituted pyridine derivatives is a cornerstone of modern organic chemistry, with applications in the development of pharmaceuticals, agrochemicals, and functional materials. The general reactivity of 2,6-dichloropyridine suggests that its deuterated analog can be a valuable precursor for creating a diverse array of deuterated pyridine compounds. For instance, nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles such as amines, alkoxides, and thiolates would lead to the corresponding 2- and 6-substituted deuterated pyridines.

Furthermore, cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, catalyzed by transition metals like palladium, offer a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. These reactions would enable the introduction of aryl, vinyl, and alkynyl groups, leading to a wide range of complex deuterated pyridine derivatives. The deuteration at the 3, 4, and 5 positions would be retained throughout these transformations, providing access to specifically labeled molecules.

Exploration of Reaction Pathways for Derivatization

The derivatization of this compound can be envisioned through several key reaction pathways, primarily centered around the reactivity of the two chlorine substituents.

One of the most common and versatile methods for modifying dichloropyridines is through nucleophilic aromatic substitution . The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms activates the ring towards attack by nucleophiles. Reactions with primary and secondary amines, for example, can be employed to synthesize deuterated aminopyridines. The regioselectivity of these substitutions can often be controlled by reaction conditions and the nature of the nucleophile.

Transition metal-catalyzed cross-coupling reactions represent another significant avenue for derivatization. Palladium-catalyzed reactions are particularly prevalent for the functionalization of chloropyridines. For instance, a Suzuki coupling with a boronic acid could introduce a new aryl or heteroaryl group at the 2- or 6-position. Similarly, a Sonogashira coupling with a terminal alkyne would yield deuterated alkynylpyridines. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Impact of Deuteration on Reactivity and Selectivity in Subsequent Reactions

The replacement of hydrogen with deuterium (B1214612) at the 3, 4, and 5 positions of the 2,6-dichloropyridine ring is expected to have a subtle but potentially significant impact on the reactivity and selectivity of subsequent chemical transformations. This phenomenon is primarily attributed to the kinetic isotope effect (KIE) , where the difference in mass between hydrogen and deuterium leads to differences in bond vibrational energies and, consequently, reaction rates.

In reactions where a C-D bond at the 3, 4, or 5 position is broken or significantly altered in the rate-determining step, a primary kinetic isotope effect would be observed. However, in the context of substitutions at the 2- and 6-positions, the C-D bonds are not directly involved in the bond-breaking or bond-forming events. Therefore, any observed effect would likely be a secondary kinetic isotope effect .

Secondary KIEs are typically smaller than primary KIEs and arise from changes in hybridization or steric environment at the reacting center. For instance, the slightly smaller van der Waals radius of deuterium compared to hydrogen could subtly influence the steric hindrance around the chlorine atoms, potentially affecting the approach of a nucleophile or a catalyst complex. This could, in turn, influence the regioselectivity of a reaction, favoring substitution at one of the chloro-positions over the other.

Furthermore, the electron-donating or -withdrawing properties of the C-D bond, while very similar to the C-H bond, can have minor electronic effects on the pyridine ring. These subtle electronic perturbations could influence the transition state energies of reactions, thereby affecting reaction rates and product distributions.

| Reaction Type | Expected Impact of Deuteration | Potential Outcome |

| Nucleophilic Aromatic Substitution | Secondary Kinetic Isotope Effect | Minor changes in reaction rate; potential for altered regioselectivity due to subtle steric and electronic effects. |

| Transition Metal-Catalyzed Cross-Coupling | Secondary Kinetic Isotope Effect | Minimal impact on overall reaction feasibility; potential for slight variations in catalyst efficiency and product yields. |

Development of Deuterated Ligands and Scaffold Modifications

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to their strong coordinating ability with a wide range of metal centers. The development of deuterated ligands derived from this compound offers intriguing possibilities for mechanistic studies and the fine-tuning of catalyst performance.

By utilizing the synthetic pathways described above, the chlorine atoms can be replaced with various coordinating groups, such as phosphines, amines, or other heterocyclic moieties, to create novel deuterated bidentate or tridentate ligands. For example, reaction with two equivalents of a phosphine-containing nucleophile could lead to a deuterated diphosphine pyridine ligand.

The presence of deuterium in the ligand backbone can be advantageous for several reasons. In nuclear magnetic resonance (NMR) spectroscopy, the absence of proton signals in the deuterated positions simplifies the spectra of the resulting metal complexes, facilitating the characterization of the coordination environment. Furthermore, in reactions where the ligand scaffold might undergo degradation or side reactions involving C-H bond activation, the stronger C-D bonds can enhance the ligand's stability and longevity, potentially leading to improved catalyst turnover numbers.

Future Directions and Emerging Research Avenues for 2,6 Dichloropyridine 3,4,5 D3

Advancements in Regioselective and Stereoselective Deuteration Methodologies

The precise and efficient synthesis of 2,6-Dichloropyridine-3,4,5-D3 is foundational to its utility. Future research will heavily focus on developing more advanced deuteration methods that offer superior control over isotope placement. Current synthetic approaches for deuterating N-heteroaromatic rings often rely on transition metal catalysts, which can sometimes lead to over-deuteration and require rigorous purification to remove metal traces. acs.org

Emerging strategies aim to overcome these limitations. For instance, metal-free approaches, such as directed ortho metalation using specific lithium bases followed by quenching with deuterium (B1214612) oxide (D₂O), offer a greener and more accessible pathway. acs.org Similarly, electrochemical methods are gaining traction for their high regioselectivity and mild, environmentally friendly conditions, utilizing D₂O as an economical deuterium source without the need for metal catalysts or strong acids/bases. nih.govguidechem.comnih.gov

Advancements in catalysis are also paving the way for more precise deuteration. Iridium(I) catalysts are known for their exceptional activity in facilitating selective ortho-hydrogen isotope exchange, mediated by directing groups. nih.gov Future work could adapt these catalytic systems to achieve the specific deuteration pattern of this compound with high efficiency. Photoredox catalysis, which uses visible light to drive chemical reactions, represents another promising frontier for activating C-H bonds for deuteration under mild conditions. chromforum.org

A key challenge in synthesizing polysubstituted pyridines is controlling the regioselectivity. The presence of two chlorine atoms in 2,6-dichloropyridine (B45657) influences the electronic properties of the ring, directing deuteration to specific positions. Future methodologies will need to precisely navigate these electronic effects. The use of removable directing groups, such as bromide, has shown promise in guiding deuterium incorporation with excellent site-selectivity, a strategy that could be refined for the synthesis of this compound. lcms.cz The development of chemical systems that allow for the precise, sequential incorporation of deuterium can lead to the synthesis of various isotopologues and isotopomers, providing a toolkit of molecules for detailed mechanistic studies. shimadzu.com

| Deuteration Method | Potential Advantages for this compound Synthesis | Key Research Focus |

| Electrochemical C-H Deuteration | Metal-free, high regioselectivity, mild conditions, uses D₂O. nih.govguidechem.comnih.gov | Optimizing electrode materials and reaction conditions for dichloropyridine substrates. |

| Transition Metal-Free ortho-Metalation | Avoids metal contamination, uses accessible deuterium sources. acs.org | Design of directing groups compatible with the 2,6-dichloro substitution pattern. |

| Iridium-Catalyzed HIE | High efficiency and selectivity for specific C-H bonds. nih.gov | Development of ligands that direct deuteration to the 3, 4, and 5 positions. |

| Photoredox Catalysis | Mild reaction conditions, driven by visible light. chromforum.org | Identifying suitable photosensitizers and catalysts for activating dichloropyridine. |

| Removable Directing Groups | Excellent site-selectivity for complex substitution patterns. lcms.cz | Application and optimization of directing groups for sequential deuteration of the pyridine (B92270) ring. |

Integration with Advanced Analytical Techniques for Real-time Monitoring

The integration of advanced analytical techniques for the real-time monitoring of chemical processes is set to revolutionize the synthesis and application of this compound. Process Analytical Technology (PAT) enables continuous analysis of reaction parameters, leading to improved understanding, control, and optimization. nih.govchemrxiv.org Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and various forms of mass spectrometry are particularly promising. youtube.com

Real-time monitoring using mass spectrometry allows for the precise tracking of reactant consumption, intermediate formation, and product generation. researchgate.net Techniques like Probe Electrospray Ionization (PESI) and Direct Analysis in Real Time (DART) enable rapid analysis of reaction mixtures with minimal sample preparation. shimadzu.comresearchgate.net For deuteration reactions, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can be adapted to monitor the incorporation of deuterium into the pyridine ring on timescales ranging from milliseconds to hours, providing detailed kinetic data. acs.orgnih.gov This level of temporal resolution is crucial for understanding reaction mechanisms and optimizing conditions to maximize deuterium incorporation and regioselectivity.

In-situ NMR spectroscopy offers another powerful avenue for real-time analysis. By placing the reaction vessel directly within the NMR spectrometer, researchers can observe the transformation of starting materials into deuterated products as it happens. youtube.com This provides invaluable information on reaction kinetics, the presence of transient intermediates, and the formation of byproducts. For this compound, ²H (Deuterium) NMR could be particularly useful for directly observing the incorporation of deuterium at the target positions. wikipedia.org

| Analytical Technique | Application in this compound Research | Information Gained |

| Real-Time Mass Spectrometry (e.g., PESI, DART) | Online monitoring of synthesis reactions. shimadzu.comresearchgate.net | Reaction progress, identification of intermediates and byproducts. |

| Hydrogen-Deuterium Exchange MS (HDX-MS) | Detailed kinetic analysis of the deuteration process. acs.orgnih.gov | Rate of deuterium incorporation, mechanistic insights. |

| In-situ NMR Spectroscopy | Real-time observation of molecular transformations. youtube.com | Reaction kinetics, structural confirmation of products, detection of isomers. |

| Deuterium (²H) NMR | Verification of deuteration and quantification of isotopic enrichment. wikipedia.org | Confirmation of deuterium at specific sites (3,4,5-positions), isotopic purity. |

Expanded Applications in Theoretical Chemistry and Computational Modeling

The unique isotopic composition of this compound makes it an ideal candidate for expanded applications in theoretical and computational chemistry. The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms, and this compound provides a perfect substrate for such investigations. nih.gov By comparing the reaction rates of the deuterated and non-deuterated isotopologues, chemists can gain deep insights into the transition states of reactions involving the C-H (or C-D) bonds at the 3, 4, and 5 positions of the pyridine ring. rutgers.edu

Computational modeling, particularly using Density Functional Theory (DFT), can predict KIEs for proposed reaction mechanisms. compchemday.org There is a powerful synergy between experimental KIE measurements using compounds like this compound and theoretical calculations. Experimental data can be used to validate and refine computational models, leading to more accurate predictions of transition state geometries and reaction pathways. nih.gov This combined approach can provide definitive evidence for or against proposed mechanisms in reactions such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling, or biologically relevant metabolic transformations involving dichloropyridine scaffolds.

Furthermore, computational studies can model how the specific placement of deuterium atoms in this compound affects its molecular properties. These models can explore subtle changes in vibrational frequencies, bond lengths, and electronic structure caused by the heavier isotope. Such studies are crucial for understanding the physical basis of isotope effects and for designing new deuterated molecules with tailored properties. The structural data from crystallographic studies of related dichloropyridine compounds can provide a solid foundation for building these computational models. nih.govresearchgate.net

Potential for Novel Research Tool Development in Various Scientific Disciplines

Beyond its foundational role in mechanistic studies, this compound has significant potential for development as a novel research tool in diverse scientific fields, most notably as an internal standard for quantitative analysis. clearsynth.com

In analytical chemistry, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS/MS), stable isotopically labeled (SIL) compounds are considered the gold standard for internal standards. scispace.com A SIL internal standard is chemically almost identical to the analyte, meaning it co-elutes chromatographically and experiences similar ionization and matrix effects in the mass spectrometer. chromforum.org This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis. lcms.czcerilliant.com this compound could be developed as a certified internal standard for the trace analysis of 2,6-dichloropyridine, a compound relevant in industrial synthesis and as a potential environmental contaminant. google.com Its utility could also extend to the quantification of various pesticides, herbicides, and pharmaceuticals that contain the dichloropyridine structural motif.

In the life sciences, deuterated compounds are invaluable tools for studying drug metabolism and pharmacokinetics (DMPK). nih.gov By using this compound as a tracer, researchers could track the metabolic fate of dichloropyridine-containing drugs or xenobiotics in biological systems. The deuterium label allows metabolites to be easily distinguished from endogenous compounds by mass spectrometry, facilitating the identification of metabolic pathways and the quantification of metabolite formation. studymind.co.uk This information is critical in drug discovery for optimizing the metabolic stability and safety profile of new drug candidates. nih.gov

Q & A

Q. Q1. What are the primary synthetic routes for 2,6-Dichloropyridine-3,4,5-D3, and how do reaction conditions influence isotopic purity?

Methodological Answer:

- Sandmeyer Reaction Adaptation : Chlorination of deuterated pyridine precursors (e.g., via diazotization of aminopyridine derivatives) is a common approach. For example, reacting 3,4,5-trideutero-2-aminopyridine with nitrous acid and HCl yields intermediates for chlorination .

- Deuterium Retention : Isotopic purity (>98 atom% D) requires low-temperature reactions (<40°C) to minimize H/D exchange. Solvent choice (e.g., D₂O or deuterated acetic acid) further stabilizes deuterium positions .

- Validation : Post-synthesis analysis via mass spectrometry (MS) and ¹H/²H NMR confirms isotopic enrichment and positional integrity .

Q. Q2. How can researchers distinguish this compound from non-deuterated analogs using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Absence of protons at positions 3, 4, and 5 (δ 7.1–8.5 ppm for pyridine protons) confirms deuteration. Residual proton signals indicate incomplete labeling .

- ²H NMR : Peaks at positions 3, 4, and 5 validate deuterium incorporation (quantified via integration) .

- Mass Spectrometry : Molecular ion clusters (M⁺, M+1, M+2) reflect isotopic distribution. For 3,4,5-D3 labeling, the M+3 peak intensity should align with theoretical deuterium abundance .

Q. Q3. What are the key applications of this compound in analytical chemistry?

Methodological Answer:

- Isotopic Tracer Studies : Used in kinetic isotope effect (KIE) experiments to study reaction mechanisms (e.g., nucleophilic aromatic substitution). Deuterium slows reaction rates, revealing transition-state details .

- Internal Standards : In LC-MS/MS, deuterated analogs minimize matrix effects for quantifying non-deuterated chloropyridines in environmental or biological samples .

Advanced Research Questions

Q. Q4. How do isotopic substitutions (D vs. H) at positions 3, 4, and 5 affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : Deuterium’s lower zero-point energy slightly weakens C–D bonds compared to C–H, altering activation energies. For Suzuki-Miyaura couplings, this may reduce oxidative addition rates at Pd catalysts .

- Steric Impact : Deuterium’s smaller van der Waals radius (vs. H) minimally affects steric hindrance, but isotopic labeling at ortho positions (e.g., 3,5-D2) may influence regioselectivity .

- Experimental Design : Compare reaction kinetics (via GC-MS or ¹H NMR) between deuterated and non-deuterated substrates under identical catalytic conditions .

Q. Q5. What strategies resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Source Analysis : Discrepancies often arise from precursor purity or deuteration methods. For example, using 2-aminopyridine-3,4,5-D3 with <98% isotopic purity reduces final yield .

- Optimization Steps :

- Precursor Screening : Compare yields from commercial vs. in-house-synthesized deuterated aminopyridines.

- Catalyst Tuning : Pd/C vs. CuCl₂ in chlorination steps may affect byproduct formation .

- Workup Protocols : Deuterated solvents (e.g., CDCl₃) during extraction reduce proton contamination .

Q. Q6. How can computational modeling predict the isotopic effects of this compound in photochemical studies?

Methodological Answer:

- DFT Calculations : Simulate electronic transitions (e.g., UV-Vis spectra) with and without deuterium. For example, CAM-B3LYP/6-311+G(d,p) models show redshifted absorption maxima due to deuterium’s nuclear mass effect .

- Isotopic Perturbation : Compare vibrational frequencies (IR/Raman) between H and D analogs. Deuteration reduces vibrational entropy, stabilizing excited states in photochemical pathways .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.